molecular formula C4H4FN3O2 B15331601 3-fluoro-1-methyl-4-nitro-1H-Pyrazole

3-fluoro-1-methyl-4-nitro-1H-Pyrazole

Cat. No.: B15331601
M. Wt: 145.09 g/mol
InChI Key: AYDRWFQLMJPWCB-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-4-nitro-1H-pyrazole is a polysubstituted pyrazole derivative characterized by a fluorine atom at position 3, a methyl group at position 1, and a nitro group at position 3. Pyrazole derivatives are widely studied for their diverse chemical and pharmacological properties, including applications in agrochemicals, pharmaceuticals, and materials science .

Properties

Molecular Formula

C4H4FN3O2

Molecular Weight

145.09 g/mol

IUPAC Name

3-fluoro-1-methyl-4-nitropyrazole

InChI

InChI=1S/C4H4FN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3

InChI Key

AYDRWFQLMJPWCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-methyl-4-nitro-1H-Pyrazole typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 3-fluoro-1-methylpyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1-methyl-4-nitro-1H-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-1-methyl-4-nitro-1H-Pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-1-methyl-4-nitro-1H-Pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Insights :

  • Substituent Position : The position of nitro groups significantly impacts reactivity. For example, nitro at position 3 (as in ) vs. position 4 (target compound) alters resonance stabilization and electrophilic substitution patterns.
  • Fluorine Effects : Fluorine at position 3 (target) vs. benzyl-fluorine () modulates electron density and metabolic stability.

Physicochemical Properties

Elemental Analysis and Spectroscopic Data

  • 1-Benzyl-4-(3-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole (6c) :
    • Elemental Analysis: Found C 67.23%, H 4.17%, N 15.34% (vs. Calculated C 67.41%, H 4.07%, N 15.72%).
    • GC-MS: Dominant fragments at m/z 445 (M⁺, 25%), 416 (85%), 77 (100%).
  • Triazenylpyrazole Derivatives :
    • ¹⁹F NMR: Chemical shifts between -115 to -120 ppm for fluorobenzyl groups.
    • Yields: 54% (17r) and 41% (18r), reflecting moderate efficiency due to steric challenges.

Comparison with Target Compound :

  • The absence of trifluoromethyl or triazenyl groups in the target compound suggests lower molecular weight and simpler fragmentation patterns in GC-MS.
  • Methyl substitution at N-1 likely improves thermal stability compared to benzyl analogues .

Key Routes for Analogues:

Condensation Reactions: Phenylhydrazine and enones in acetic acid yield pyrazole cores (e.g., ). Example: 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole synthesized in 24 h at 25°C .

Click Chemistry :

  • Copper-catalyzed azide-alkyne cycloaddition used for triazole-pyrazole hybrids (e.g., ).

Benzylation :

  • Fluorobenzyl groups introduced via nucleophilic substitution (e.g., K₂CO₃/DMSO conditions in ).

Target Compound Synthesis :
While direct data are unavailable, analogous routes suggest:

  • Nitration at position 4 using HNO₃/H₂SO₄.
  • Methylation via CH₃I/K₂CO₃ in DMF.

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